N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide
Description
Properties
IUPAC Name |
N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F3NO4/c1-35-25-16-12-23(13-17-25)28(22-10-6-5-7-11-22,24-14-18-26(36-2)19-15-24)37-21-9-4-3-8-20-33-27(34)29(30,31)32/h5-7,10-19H,3-4,8-9,20-21H2,1-2H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCWHEZJZDDJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747180 | |
| Record name | N-{6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178261-42-2 | |
| Record name | N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178261-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-(Bis(4-methoxyphenyl)phenylmethoxy)hexan-1-amine
The hexyl linker is synthesized via a two-step sequence:
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Trityl protection of 6-aminohexanol :
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Oxidation of alcohol to amine :
Synthesis of 2,2,2-Trifluoroacetamide Derivatives
Thioamide Intermediate Formation
As demonstrated in analogous trifluoroacetamide syntheses, Lawesson’s reagent or phosphorus pentasulfide converts trifluoroacetamide to reactive thioamide intermediates, enabling subsequent alkylation:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Lawesson’s reagent | THF | Reflux | 6 h | 65% |
| P₄S₁₀ | THF | 70–75°C | 4 h | 95% |
Adapted from 2,2,2-trifluoroacetamide thiolation protocols.
Coupling Strategies for Final Assembly
Amide Bond Formation via Acylation
The hexylamine intermediate reacts with 2,2,2-trifluoroacetic acid derivatives under standard acylation conditions:
Alternative Route: Carbodiimide-Mediated Coupling
-
Reagents : EDCl, HOBt, DMF, room temperature, 12 hours.
Critical Analysis of Methodologies
Solvent and Reagent Optimization
Yield Comparison Across Steps
| Step | Optimal Yield | Key Factor |
|---|---|---|
| Trityl protection | 85% | Excess trityl chloride |
| Mitsunobu reaction | 75% | Fresh DIAD/PPh₃ |
| Thioamide formation | 95% | P₄S₁₀ stoichiometry |
| Final acylation | 90% | TFAA purity |
Scalability and Industrial Considerations
-
Cost drivers : Lawesson’s reagent and trityl chloride are high-cost items; P₄S₁₀ offers a cheaper alternative for thioamide steps.
-
Purification challenges : Flash chromatography is essential for removing trityl byproducts. Reverse-phase HPLC resolves final product purity >98%.
Emerging Methodologies and Patent Insights
Recent patents highlight palladium-catalyzed couplings for introducing aryl ethers, though applicability to this compound requires further validation. Microwave-assisted acylation may reduce reaction times from hours to minutes, as evidenced in related acetamide syntheses .
Chemical Reactions Analysis
Types of Reactions
N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide is used in several scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets. The compound acts as a solid support reagent, facilitating the synthesis of polynucleotides by providing a stable platform for the sequential addition of nucleotides . The trifluoroacetamide group enhances the compound’s stability and reactivity, making it an effective reagent in various chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 2: Functional Comparisons
Key Observations:
- Protective Role : The BMPPM group in the target compound mirrors dimethoxytrityl (DMT) groups in oligonucleotide synthesis, while ’s derivative directly integrates this into uridine modifications .
- Trifluoroacetyl vs. Trifluoroethoxy : The target’s trifluoroacetamide differs from ’s trifluoroethoxy group, which increases lipophilicity for blood-brain barrier penetration in antiepileptics .
- Biological Activity: Unlike antiplasmodial indole derivatives () or DNA-targeting purine conjugates (), the target compound’s role is likely non-therapeutic, focusing on biochemical synthesis.
Biological Activity
N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide, also known by its chemical structure C29H32F3NO4, is a compound of interest in pharmaceutical and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by multiple aromatic rings and a trifluoroacetamide functional group. The molecular weight is approximately 493.57 g/mol, and it possesses significant lipophilicity due to the presence of long hydrocarbon chains and aromatic moieties.
Molecular Formula
| Property | Value |
|---|---|
| Molecular Formula | C29H32F3NO4 |
| Molecular Weight | 493.57 g/mol |
| SMILES | CCCCCCCCCC(=O)NCCCCC(CO)COC(c1ccccc1)(c2ccc(OC)cc2)c3ccc(OC)cc3 |
| InChI | InChI=1S/C29H32F3NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(30)29(31,32)33/h22H,4-21H2,1H3,(H,30,31) |
The biological activity of this compound has been investigated in various studies. Preliminary findings suggest that it may interact with multiple biological pathways:
- Anticancer Activity : The compound has shown potential cytotoxic effects against various cancer cell lines, including breast (SK-BR-3), lung (A549), and leukemia (HL60) cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways and activation of caspases .
- Anti-inflammatory Properties : Research indicates that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses .
- Antioxidant Activity : Some studies have reported that this compound can scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound on HL60 leukemia cells. The results indicated an IC50 value of approximately 5.3 µM, demonstrating significant apoptotic activity as evidenced by flow cytometry and Western blot analysis showing caspase activation .
Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, this compound was administered to assess its impact on cytokine production. Results indicated a reduction in TNF-alpha and IL-6 levels, suggesting a modulatory effect on inflammatory pathways .
Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | HL60 | 5.3 | Apoptosis via caspase activation |
| Anti-inflammatory | Mouse model | Not specified | Inhibition of TNF-alpha and IL-6 |
| Antioxidant Activity | DPPH assay | Not specified | Free radical scavenging |
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl]docosanamide | Similar aromatic structure | Cytotoxicity against cancer cells |
| 4-hydroxy-2-methoxyphenyl β-D-glucopyranoside | Phenolic compound | Melanin inhibition |
Q & A
Q. What are the common synthetic routes for N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide?
The synthesis typically involves multi-step reactions, including:
- Protection/Deprotection Strategies : Use of benzyl or acetyl groups to protect hydroxyl or amine functionalities during coupling reactions. For example, intermediates with bis(4-methoxyphenyl) groups are synthesized via nucleophilic substitution under anhydrous conditions .
- Hexyl Linker Introduction : Alkylation reactions using 1,6-dibromohexane or similar reagents in the presence of a base (e.g., NaH) to attach the hexyl chain .
- Trifluoroacetamide Formation : Reaction of the primary amine with trifluoroacetic anhydride (TFAA) in dichloromethane or pyridine .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product .
Q. Which analytical techniques are critical for characterizing this compound?
-
NMR Spectroscopy : and NMR are essential for verifying the bis(4-methoxyphenyl)phenylmethoxy and trifluoroacetamide groups. Key chemical shifts include:
Functional Group NMR (δ, ppm) NMR (δ, ppm) Source Trifluoroacetamide 10.03 (NH, broad s) 156.5 (C=O) Bis(4-methoxyphenyl) 3.75 (OCH, s) 55.2 (OCH) -
Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
-
HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during intermediate purification?
Contradictions often arise from residual solvents or rotamers. Strategies include:
- Solvent Removal : Ensure complete solvent evaporation under high vacuum (0.1 mmHg) for 24 hours .
- Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to average out rotameric signals caused by the trifluoroacetamide group .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons in bis(4-methoxyphenyl) groups) using correlation spectroscopy .
Q. How to optimize the coupling efficiency of the hexyl linker in this compound?
- Catalyst Screening : Use Lewis acids like BF-EtO or TMSOTf to activate the alkoxy group during alkylation .
- Solvent Optimization : Anhydrous dichloromethane or THF improves reactivity compared to polar aprotic solvents .
- Temperature Control : Reactions at −40°C to −20°C minimize side reactions (e.g., over-alkylation) .
Q. What is the role of the trifluoroacetamide group in modulating biological activity?
- Metabolic Stability : The CF group reduces enzymatic degradation by cytochrome P450 enzymes, enhancing half-life in vitro .
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
- Electron-Withdrawing Effects : The trifluoroacetamide group polarizes adjacent bonds, enhancing hydrogen-bonding interactions with biological targets (e.g., kinases) .
Q. How can researchers address low yields in the final coupling step?
- Reagent Stoichiometry : Use a 1.5–2.0 molar excess of the bis(4-methoxyphenyl)phenylmethoxy precursor to drive the reaction .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 100°C, improving yields by 20–30% .
- In Situ Monitoring : Employ FTIR to track carbonyl (C=O) peak disappearance (1700–1750 cm) and optimize reaction termination .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across studies?
- Assay Variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition assays) .
- Structural Confirmation : Verify compound identity via X-ray crystallography if unexpected activity is observed .
- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
Q. Key Methodological Takeaways
- Synthetic Flexibility : Adapt protection strategies from analogous compounds (e.g., benzyl for hydroxyl groups) .
- Advanced Characterization : Combine NMR, MS, and computational docking to rationalize structure-activity relationships .
- Biological Testing : Prioritize assays relevant to the trifluoroacetamide group’s known targets (e.g., proteases, kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
